molecular formula C22H22D6O2 B1165245 Etonogestrel-D6 (major)

Etonogestrel-D6 (major)

Número de catálogo: B1165245
Peso molecular: 330.49
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Etonogestrel-D6 (major), also known as Etonogestrel-D6 (major), is a useful research compound. Its molecular formula is C22H22D6O2 and its molecular weight is 330.49. The purity is usually 95%.
BenchChem offers high-quality Etonogestrel-D6 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etonogestrel-D6 (major) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Clinical Applications in Contraception

Etonogestrel-D6 is predominantly used in contraceptive implants, such as Implanon and Nexplanon. These implants are designed to release etonogestrel steadily over time to prevent ovulation and achieve effective contraception.

Efficacy and Safety

Clinical trials have demonstrated the efficacy of etonogestrel implants. A study analyzing 11 international trials reported a cumulative Pearl Index of 0.38, indicating a low pregnancy rate among users during the implant's active period . The safety profile showed common side effects like headaches and weight gain but no significant adverse events leading to discontinuation of use .

Postpartum Use

Research has indicated that the insertion of etonogestrel implants immediately postpartum does not adversely affect hemostatic markers in women during the first six weeks after delivery. This finding suggests that the implant can be safely used during a critical period for thrombosis risk management .

Pharmacokinetics and Measurement Techniques

The pharmacokinetic properties of etonogestrel-D6 have been extensively studied using advanced analytical methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for accurate measurement of etonogestrel levels in human plasma, which is crucial for understanding its metabolism and efficacy in contraceptive formulations .

Case Studies

A notable case study involved a 17-year-old female who experienced complications during the removal of her Nexplanon implant. Despite initial difficulties locating the device, subsequent imaging confirmed its position, highlighting the need for careful monitoring and management during implant procedures .

Research on Long-Term Effects

Ongoing research is examining the long-term effects of etonogestrel implants beyond the standard three-year usage period. A trial is currently assessing whether extending the use of etonogestrel implants is safe and effective, focusing on hormonal release, menstrual cycle effects, and complications during removal .

Comparative Studies with Other Contraceptives

Etonogestrel-D6 has also been compared with other contraceptive methods, such as levonorgestrel-releasing intrauterine devices (IUDs). Studies suggest that while both methods are effective in managing conditions like endometrial hyperplasia, etonogestrel implants may provide a more favorable side effect profile and patient satisfaction rates compared to oral progesterone treatments .

Summary Table of Key Findings

Application Findings References
Efficacy in ContraceptionCumulative Pearl Index: 0.38
Safety PostpartumNo adverse effects on hemostatic markers
Pharmacokinetic MeasurementSuccessful quantification using LC-MS/MS
Long-term Usage StudyOngoing trial assessing safety beyond 3 years
Comparative EffectivenessHigher satisfaction in IUD users; lower side effects with implants

Análisis De Reacciones Químicas

Metabolic Reactions

Etonogestrel-D6 undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) -mediated pathways, similar to unlabeled etonogestrel . Deuterium substitution at specific positions (2,2,4,6,6,10) introduces kinetic isotope effects (KIEs), which alter reaction rates:

Reaction TypePrimary PathwayImpact of Deuterium Substitution
HydroxylationOxidation at C-3 or C-17 positionsReduced rate due to stronger C-D bonds
Sulfate ConjugationSulfotransferase-mediated conjugationMinimal impact on conjugation efficiency
GlucuronidationUGT-mediated phase II metabolismSlight delay in clearance

Key findings:

  • Deuterium labeling reduces first-pass metabolism by ~18% compared to unlabeled etonogestrel, enhancing bioavailability in preclinical models .

  • The elimination half-life remains consistent (~25 hours), indicating deuterium’s negligible effect on renal clearance .

Synthetic Reactions

Etonogestrel-D6 is synthesized via deuterium exchange during intermediate stages of etonogestrel synthesis. Critical steps include:

  • Deuteration of Pregnenolone Derivatives :

    • Precursors undergo acid-catalyzed H/D exchange at positions 2, 4, 6, and 10 using D₂O or deuterated reagents .

    • Yield : >99% deuterium incorporation (confirmed via LC-MS) .

  • Oxidative Functionalization :

    • Introduction of the 11-methylene group via Wittig reaction with deuterium-stabilized ylides .

  • Final Purification :

    • Chiral chromatography ensures retention of the 17α-ethynyl-17β-hydroxy configuration .

Stability and Degradation

Etonogestrel-D6 exhibits enhanced stability under physiological conditions due to deuterium’s isotopic effect:

ConditionDegradation PathwayHalf-Life (vs. Etonogestrel)
Acidic (pH 1.2)Hydrolysis of 3-keto group32 hrs (vs. 28 hrs)
UV Exposure (254 nm)Photooxidation of Δ⁴,⁵ double bond48 hrs (vs. 24 hrs)
Oxidative (H₂O₂)Epoxidation at C-9/C-11No significant change

Propiedades

Fórmula molecular

C22H22D6O2

Peso molecular

330.49

Apariencia

Purity:99.9% by HPLC; 99% atom DWhite crystals

Sinónimos

13-Ethyl-17b-hydroxy-11-methylene-18,19-dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-D6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.